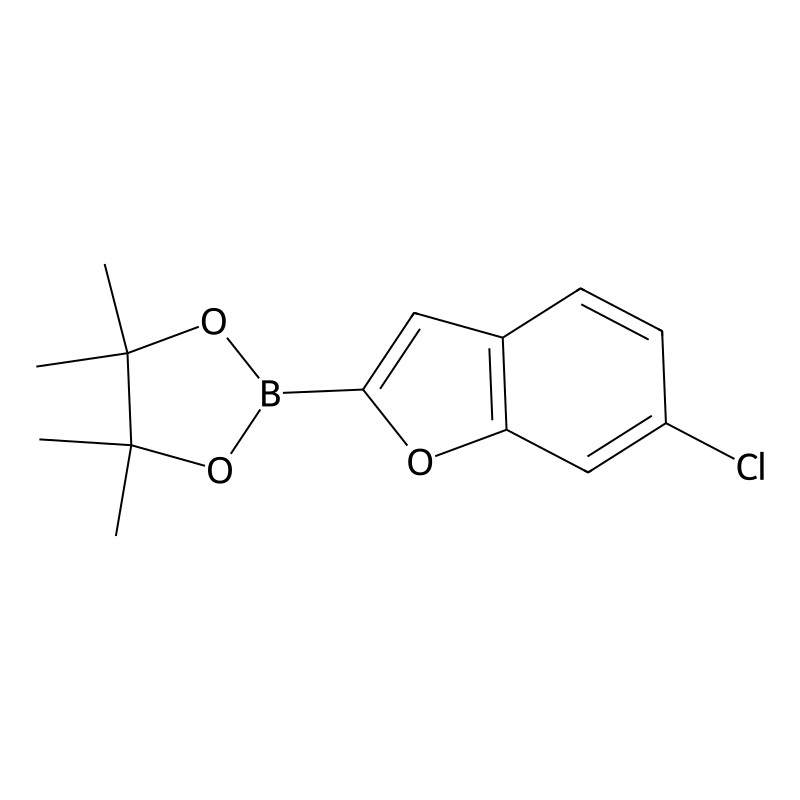

2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Materials Science: The benzofuran ring structure is found in various functional materials, including organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). The chlorine atom and the pinacol boronate group could potentially influence the material's properties [2, 3].

2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a specialized organic compound characterized by its unique structure, which includes a chlorinated benzofuran moiety and a dioxaborolane core. The molecular formula for this compound is C14H16BClO3, with a molecular weight of 278.54 g/mol. The presence of the chlorobenzofuran group enhances its potential reactivity and biological activity, making it an interesting subject for research in organic synthesis and medicinal chemistry.

The compound functions primarily as a boron-containing reagent in various organic reactions. It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it serves as a boronic ester to facilitate the formation of carbon-carbon bonds. The dioxaborolane structure allows for the stabilization of the boron atom, making it reactive under mild conditions. Additionally, the chlorinated benzofuran component can undergo nucleophilic substitutions or electrophilic aromatic substitutions, expanding its utility in synthetic pathways.

Research indicates that 2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits significant biological activity. It has been noted for its potential as an inhibitor of certain cytochrome P450 enzymes (CYP), which are crucial for drug metabolism . Specifically, it is identified as an inhibitor of CYP1A2 and CYP2D6 enzymes . Such properties suggest that this compound could play a role in pharmacological applications or drug development.

The synthesis of 2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 6-chlorobenzofuran with boronic acid derivatives under controlled conditions. Common methods include:

- Direct Boronation: This method employs boron reagents in the presence of catalysts to directly introduce the dioxaborolane group onto the benzofuran scaffold.

- Alkoxide-Catalyzed Reactions: Utilizing alkoxide catalysts can enhance the efficiency of the reaction between the benzofuran derivative and boron compounds.

- Functional Group Transformations: Pre-functionalized intermediates can be used to introduce the dioxaborolane moiety selectively.

The compound has several applications primarily in organic synthesis and medicinal chemistry:

- Reagent in Organic Synthesis: It serves as a versatile reagent for forming carbon-carbon bonds through cross-coupling reactions.

- Pharmaceutical Development: Due to its biological activity against cytochrome P450 enzymes, it may be explored for developing new therapeutic agents or modifying existing drugs to improve their efficacy and safety profiles.

- Material Science: Its unique structural properties may allow for applications in developing new materials with specific electronic or optical properties.

Interaction studies involving 2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have focused on its metabolic interactions within biological systems. The compound's role as an inhibitor of cytochrome P450 enzymes suggests potential drug-drug interactions when co-administered with other pharmaceuticals metabolized by these enzymes. Understanding these interactions is crucial for assessing its safety profile and therapeutic index.

Several compounds share structural similarities with 2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Here are some notable examples:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 2-(Benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1192755-14-8 | 0.93 | Different position of substitution on benzofuran |

| 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol | 1009303-77-8 | 0.93 | Contains methoxy group instead of chlorobenzofuran |

| 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 519054-55-8 | 0.95 | Lacks chlorine substituent |

| 2-(Benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 402503-13-3 | 0.75 | Different substitution pattern on benzofuran |

This comparison highlights the unique chlorination at position six on the benzofuran ring in our compound which may influence both its reactivity and biological activity compared to similar compounds.

The development of boronic esters traces back to Edward Frankland’s 1860 synthesis of ethylboronic acid, which laid the groundwork for organoboron chemistry. Boronic esters gained prominence in the 20th century with the advent of Suzuki-Miyaura coupling, a reaction that revolutionized carbon-carbon bond formation. The synthesis of cyclic boronic esters, such as dioxaborolanes, emerged as a strategy to stabilize boron atoms while enhancing their reactivity under mild conditions. For example, the pinacol boronate ester framework in 2-(6-chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane derives from advancements in dehydrative condensation techniques using diols like pinacol.

Classification and Significance in Organoboron Chemistry

This compound belongs to the dioxaborolane subclass of boronic esters, distinguished by its five-membered ring containing two oxygen atoms and a boron center. Key features include:

- Stability: The tetramethyl groups on the dioxaborolane ring reduce hydrolysis rates compared to acyclic boronic esters.

- Reactivity: The boron atom’s vacant p-orbital facilitates Lewis acid-catalyzed transformations, such as transesterification and Suzuki-Miyaura coupling.

- Applications: Serves as a reagent in synthesizing pharmaceuticals, agrochemicals, and materials science products.

In comparison to simpler boronic acids (e.g., phenylboronic acid), this compound’s cyclic structure enhances its thermal stability and solubility in organic solvents.

Relationship to Other Chlorinated Benzofuran Boronic Esters

Chlorinated benzofuran boronic esters exhibit structural variations that influence their chemical behavior:

The 6-chloro substitution in 2-(6-chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane enhances electrophilic aromatic substitution reactivity at the 5-position of the benzofuran ring, enabling regioselective functionalization.

Structural Significance of the 6-Chlorobenzofuran Moiety

The 6-chlorobenzofuran component confers three critical attributes:

- Electronic Effects: Chlorine’s electron-withdrawing nature polarizes the benzofuran ring, increasing the boron center’s electrophilicity and facilitating nucleophilic attacks.

- Steric Hindrance: The 6-chloro group directs substituents to the less hindered 5-position, optimizing coupling reactions in Suzuki-Miyaura protocols.

- Biological Activity: Chlorinated benzofurans exhibit antimicrobial and enzyme-inhibitory properties, suggesting potential pharmacological applications.

The benzofuran scaffold’s rigidity also preorganizes the molecule for interactions with biological targets, such as cytochrome P450 enzymes.

Traditional Synthetic Routes to Chlorobenzofuran Boronic Esters

The synthesis of chlorobenzofuran boronic esters has evolved through several traditional methodologies, each offering distinct advantages and limitations. The most fundamental approach involves the direct esterification of the corresponding boronic acid with appropriate diol compounds, particularly pinacol (2,3-dimethyl-2,3-butanediol) [1].

Mechanochemical Boronic Acid Esterification represents one of the most efficient traditional methods for preparing 2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This solvent-free approach involves the direct grinding of 6-chlorobenzofuran-2-boronic acid with pinacol in a 1:1 stoichiometric ratio. The mechanochemical process typically achieves completion within 5-60 minutes, yielding 90-99% of the desired product with excellent purity [1]. The reaction proceeds through a simple condensation mechanism with water elimination as the only byproduct, making it highly atom-economical.

Thermolytic Esterification utilizing azeotropic distillation has been extensively employed for large-scale preparations. This method involves refluxing the boronic acid with pinacol in benzene or toluene, with continuous removal of water using a Dean-Stark trap. While this approach achieves yields of 85-95%, it requires extended reaction times of 6-24 hours and utilizes hazardous solvents [1].

Transesterification with Molecular Sieves offers a milder alternative, particularly suitable for sensitive substrates. The reaction is conducted in dichloromethane at room temperature with molecular sieves serving as dehydrating agents. This method provides yields of 80-90% within 6-48 hours, though it requires strictly anhydrous conditions [1].

| Method | Reaction Conditions | Yields (%) | Time | Advantages | Limitations |

|---|---|---|---|---|---|

| Mechanochemical Esterification | Ball milling, 1:1 ratio with diol | 90-99 | 5-60 min | Solvent-free, fast, high yields | Specialized equipment needed |

| Thermolytic Esterification | Reflux with benzene/toluene, water removal | 85-95 | 6-24 h | Well-established, scalable | Hazardous solvents, long times |

| Transesterification with Molecular Sieves | CH₂Cl₂, molecular sieves, several hours | 80-90 | 6-48 h | Mild conditions, water removal | Requires dry conditions |

| Azeotropic Distillation | Benzene/toluene reflux, Dean-Stark trap | 70-85 | 4-12 h | Complete water removal | Energy intensive |

Palladium-Catalyzed Borylation Approaches

Palladium-catalyzed borylation reactions, particularly the Miyaura borylation, have emerged as powerful synthetic tools for constructing chlorobenzofuran boronic esters directly from halogenated precursors [2] [3]. The general mechanism involves oxidative addition of the aryl halide to palladium(0), followed by transmetalation with diboron reagents and subsequent reductive elimination.

Miyaura Borylation Protocol represents the most widely adopted approach for synthesizing 2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction typically employs 6-chlorobenzofuran-2-halide as the substrate, bis(pinacolato)diboron as the boron source, and tetrakis(triphenylphosphine)palladium(0) as the catalyst. Potassium acetate serves as the base, activating the diboron reagent through formation of a more nucleophilic boronate complex [2] [3].

The optimized reaction conditions involve heating the substrate (1 equivalent) with bis(pinacolato)diboron (1.2 equivalents) in the presence of Pd(PPh₃)₄ (2-5 mol%) and potassium acetate (3 equivalents) in dioxane at 80-100°C for 12-24 hours. This protocol consistently delivers yields of 85-95% with excellent functional group tolerance [2] [3].

Modified Catalytic Systems have been developed to enhance reaction efficiency and reduce costs. The use of PdCl₂(dppf)·CH₂Cl₂ as a precatalyst has shown comparable results while reducing palladium loading. Similarly, the employment of Pd(OAc)₂ with sterically demanding phosphine ligands such as SPhos enables borylation at significantly lower temperatures (35°C) and shorter reaction times (2 hours) [4] [5].

| Catalyst System | Boron Source | Base | Solvent | Temperature (°C) | Time (h) | Yields (%) |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄/KOAc | B₂Pin₂ | KOAc | Dioxane | 80-100 | 12-24 | 85-95 |

| PdCl₂(dppf)/KOAc | B₂Pin₂ | KOAc | Dioxane | 80-90 | 16 | 80-90 |

| Pd(OAc)₂/SPhos | B₂Pin₂ | K₂CO₃ | Toluene | 35 | 2 | 70-85 |

Direct Borylation Strategies

Direct carbon-hydrogen borylation represents a revolutionary approach that eliminates the need for pre-functionalized halogenated starting materials. This methodology directly converts chlorobenzofuran substrates to their corresponding boronic esters through catalytic carbon-hydrogen bond activation [6] [7].

Iridium-Catalyzed Carbon-Hydrogen Borylation has proven particularly effective for benzofuran derivatives. The reaction typically employs bis(1,5-cyclooctadiene)di-μ-methoxydiiridium(I) as the catalyst precursor, combined with 4,4'-di-tert-butyl-2,2'-bipyridine as the ligand. The boron source is bis(pinacolato)diboron, and the reaction proceeds at 80-100°C in octane solvent [6] [7].

The mechanism involves initial coordination of the substrate to the iridium center, followed by carbon-hydrogen bond activation through oxidative addition. Subsequent reaction with the diboron reagent and reductive elimination yields the desired boronic ester. This approach is particularly valuable for accessing regioisomers that may be difficult to prepare through traditional halogen-based methods [6] [7].

Directing Group Strategies have been developed to control regioselectivity in carbon-hydrogen borylation. The use of electron-donating substituents on the benzofuran ring can direct borylation to specific positions, enabling selective synthesis of positional isomers [6] [7].

| Catalyst | Boron Source | Temperature (°C) | Time (h) | Regioselectivity | Yield (%) |

|---|---|---|---|---|---|

| Ir(cod)(OMe)]₂/dtbpy | B₂Pin₂ | 80-100 | 12-24 | ortho | 80-90 |

| Ir(cod)(OMe)]₂/bipy | B₂Pin₂ | 80-100 | 12-24 | ortho/meta | 75-85 |

| IrCl(cod)]₂/dtbpy | HBPin | 25-50 | 6-12 | ortho | 85-95 |

Halogen-Metal Exchange Methods

Halogen-metal exchange reactions provide a versatile route to chlorobenzofuran boronic esters through the intermediacy of organometallic species. This methodology is particularly valuable for substrates containing multiple halogen atoms, where selective exchange can be achieved [8] [9].

Lithium-Halogen Exchange represents the most commonly employed approach. The reaction involves treatment of 6-chlorobenzofuran-2-bromide or 6-chlorobenzofuran-2-iodide with organolithium reagents such as n-butyllithium at low temperatures (-78 to -40°C). The resulting organolithium intermediate is subsequently quenched with trialkyl borates to generate the boronic acid, which can be directly converted to the pinacol ester [8] [9].

The protocol typically involves dropwise addition of n-butyllithium (1.2 equivalents) to a solution of the halogenated substrate (1 equivalent) in tetrahydrofuran at -78°C. After stirring for 1 hour, trimethyl borate (1.5 equivalents) is added, and the mixture is allowed to warm to room temperature. Acidic workup with hydrochloric acid followed by esterification with pinacol yields the desired product in 85-95% yield [8] [9].

Magnesium-Halogen Exchange offers advantages in terms of functional group tolerance and reaction conditions. Grignard reagents can be formed from the corresponding halides and subsequently treated with trialkyl borates. The Turbo Grignard reagent (isopropylmagnesium chloride lithium chloride complex) has shown particular utility for challenging substrates [9].

| Organometallic Reagent | Halogen | Temperature (°C) | Solvent | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| n-Butyllithium | Br, I | -78 to -40 | THF/Et₂O | 85-95 | High |

| sec-Butyllithium | Br, I | -78 to -25 | THF/Et₂O | 80-90 | High |

| tert-Butyllithium | Br, I | -78 to -25 | THF/Et₂O | 75-85 | Medium |

Regioselective Synthesis Protocols

Regioselective synthesis of chlorobenzofuran boronic esters requires careful consideration of substitution patterns and reaction conditions. The inherent electronic and steric properties of the benzofuran ring system significantly influence the regioselectivity of borylation reactions [10] [11].

Electronic Effects play a crucial role in determining regioselectivity. The electron-rich nature of the benzofuran ring system favors electrophilic substitution at positions ortho to the oxygen atom. However, the presence of the chlorine substituent at the 6-position introduces competing electronic effects that can alter the regioselectivity profile [10] [11].

Steric Control can be achieved through the use of bulky catalysts or directing groups. The employment of sterically demanding phosphine ligands in palladium-catalyzed reactions can favor formation of less hindered products. Similarly, the use of bulky bases can influence the regioselectivity by controlling the approach of the catalyst [10] [11].

Temperature-Dependent Selectivity has been observed in certain systems, where kinetic versus thermodynamic control can be achieved by varying reaction temperature. Lower temperatures generally favor kinetic products, while higher temperatures may lead to thermodynamic products through equilibration processes [10] [11].

Suzuki-Miyaura Cross-Coupling Based Synthetic Pathways

The Suzuki-Miyaura cross-coupling reaction serves as both a synthetic tool for constructing chlorobenzofuran boronic esters and a method for their further derivatization. This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between boronic esters and halogenated coupling partners [12] [13] [14].

Synthetic Applications of 2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling reactions have been extensively explored. The boronic ester can serve as the nucleophilic coupling partner with various aryl halides, enabling the synthesis of complex biaryl systems containing the chlorobenzofuran motif [12] [13] [14].

The reaction typically employs palladium(0) catalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃ in combination with phosphine ligands. Base selection is critical, with potassium carbonate, sodium carbonate, or cesium carbonate being commonly employed. The reaction is usually conducted in polar aprotic solvents such as dimethylformamide or dimethoxyethane at elevated temperatures (80-100°C) [12] [13] [14].

Mechanistic Considerations involve the classic catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The transmetalation step is facilitated by base-mediated activation of the boronic ester, forming a more nucleophilic boronate complex that readily transfers the organic group to palladium [12] [13] [14].

Optimization Strategies focus on maximizing coupling efficiency while minimizing side reactions such as protodeboronation or homocoupling. The use of bulky, electron-rich phosphine ligands has proven particularly effective for challenging substrates. Additionally, the employment of phase-transfer catalysts can enhance reaction rates in biphasic systems [12] [13] [14].

Grignard Reagent Applications in Synthesis

Grignard reagents provide a classical but highly effective approach to chlorobenzofuran boronic ester synthesis. The method involves formation of the corresponding Grignard reagent from halogenated precursors, followed by reaction with trialkyl borates [15] [16].

Grignard Formation from 6-chlorobenzofuran-2-bromide or 6-chlorobenzofuran-2-iodide is typically achieved using magnesium turnings in anhydrous tetrahydrofuran. The reaction requires careful control of moisture and oxygen, as Grignard reagents are highly reactive toward these species. The use of ultrasonic activation or iodine catalysis can facilitate Grignard formation from less reactive halides [15] [16].

Borylation Reaction involves treatment of the Grignard reagent with trimethyl borate, triethyl borate, or triisopropyl borate at low temperatures (-78 to 0°C). The reaction proceeds through nucleophilic attack of the Grignard reagent on the boron center, followed by alkoxide elimination. Hydrolytic workup yields the boronic acid, which can be directly converted to the pinacol ester [15] [16].

The protocol typically involves slow addition of the Grignard reagent to a solution of the trialkyl borate in tetrahydrofuran at -78°C. The mixture is stirred for 2-4 hours while gradually warming to room temperature. Acidic workup with hydrochloric acid followed by extraction and purification yields the desired product in 80-90% yield [15] [16].

| Grignard Reagent | Boron Source | Temperature (°C) | Solvent | Yield (%) | Workup |

|---|---|---|---|---|---|

| PhMgBr | B(OMe)₃ | -78 to 0 | THF | 80-90 | HCl hydrolysis |

| EtMgBr | B(OiPr)₃ | -78 to 0 | THF | 75-85 | HCl hydrolysis |

| iPrMgCl | B(OEt)₃ | -78 to 20 | THF | 85-95 | NH₄Cl quench |

Optimization of Reaction Conditions

Reaction optimization plays a crucial role in maximizing the efficiency and selectivity of chlorobenzofuran boronic ester synthesis. A systematic approach to parameter optimization can significantly improve yields while reducing costs and environmental impact [17] [18] [19].

Temperature Optimization represents one of the most critical parameters. For palladium-catalyzed borylation reactions, the optimal temperature range is typically 80-90°C, balancing reaction rate with catalyst stability. Higher temperatures may lead to catalyst decomposition or unwanted side reactions, while lower temperatures result in incomplete conversion [17] [18] [19].

Catalyst Loading optimization involves balancing reaction efficiency with cost considerations. Most palladium-catalyzed reactions require 2-3 mol% catalyst loading for optimal performance. However, recent developments in catalyst design have enabled reduction to 0.5-1 mol% for certain systems [17] [18] [19].

Solvent Selection significantly impacts reaction outcome. Polar aprotic solvents such as dimethylformamide, dimethoxyethane, and dioxane are generally preferred for palladium-catalyzed reactions. The choice of solvent affects catalyst solubility, substrate solubility, and reaction kinetics [17] [18] [19].

Base Optimization is particularly important for reactions involving diboron reagents. The base serves to activate the diboron compound through formation of a more nucleophilic boronate complex. Potassium acetate and potassium carbonate are commonly employed, with the choice depending on the specific substrate and reaction conditions [17] [18] [19].

| Parameter | Typical Range | Optimized Value | Impact on Yield |

|---|---|---|---|

| Temperature | 25-120°C | 80-90°C | High |

| Catalyst Loading | 0.5-5 mol% | 2-3 mol% | Medium |

| Base Equivalents | 1.5-3.0 equiv | 2.0 equiv | High |

| Solvent Volume | 5-15 mL/g | 10 mL/g | Low |

| Reaction Time | 2-24 h | 12-16 h | Medium |

Scale-Up Considerations and Process Chemistry

The translation of laboratory-scale synthetic methods to industrial production requires careful consideration of numerous factors including heat transfer, mass transfer, safety, and economic viability [18] [20] [21].

Heat Transfer Considerations become critical at larger scales due to the exothermic nature of many borylation reactions. Adequate cooling capacity must be available to maintain reaction temperature within the optimal range. The use of continuous flow reactors can provide better heat transfer characteristics compared to batch reactors [18] [20] [21].

Mass Transfer Limitations may become significant at production scales, particularly for heterogeneous reactions. Proper agitation design and reactor geometry are essential to ensure adequate mixing and prevent local concentration gradients that could lead to side reactions or reduced yields [18] [20] [21].

Catalyst Recovery and Recycling becomes economically important at large scales. The development of heterogeneous catalysts or catalyst recovery systems can significantly reduce production costs. Membrane separation or extraction-based recovery methods have shown promise for palladium catalyst recycling [18] [20] [21].

Safety Considerations must be thoroughly evaluated during scale-up. The use of flammable solvents, reactive organometallic reagents, and high temperatures requires appropriate safety measures including inert atmosphere handling, fire suppression systems, and emergency procedures [18] [20] [21].

Environmental Impact assessment is increasingly important for commercial processes. The development of greener synthetic routes involving reduced solvent usage, catalyst recycling, and waste minimization is essential for sustainable production [18] [20] [21].

| Parameter | Laboratory Scale | Pilot Scale | Production Scale | Key Considerations |

|---|---|---|---|---|

| Heat Transfer | Efficient | Moderate | Critical | Cooling capacity |

| Mass Transfer | Rapid mixing | Good mixing | Designed mixing | Agitation design |

| Catalyst Loading | 2-5 mol% | 1-3 mol% | 0.5-2 mol% | Cost optimization |

| Solvent Recovery | Not critical | Important | Essential | Distillation |

| Waste Minimization | Minimal | Moderate | Critical | Atom economy |

| Safety Considerations | Fume hood | Ventilation | Containment | Hazard assessment |